(S)-4-((乙基(苯基)氨基)甲基)-4,5-二氢恶唑-2-胺

描述

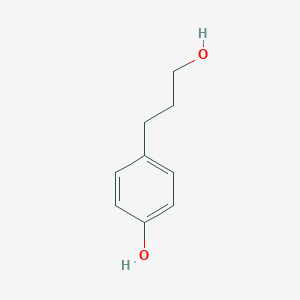

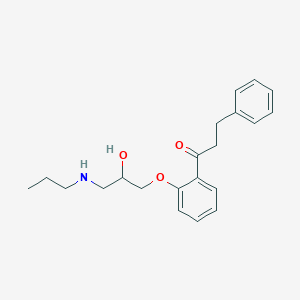

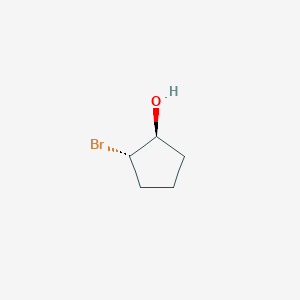

“(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine” is a chemical compound also known as RO5166017 . It is a drug developed by Hoffmann-La Roche which acts as a potent and selective agonist for the trace amine-associated receptor 1 . This compound has no significant activity at other targets .

Molecular Structure Analysis

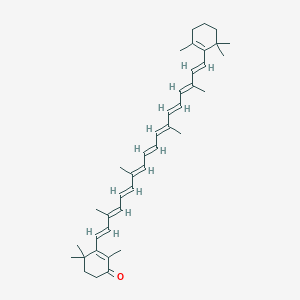

The molecular formula of this compound is C12H17N3O . The structure includes an oxazol ring, which is a five-membered ring containing an oxygen atom, a nitrogen atom, and three carbon atoms .科学研究应用

Substance Use Disorders Management

RO5166017 has been identified as a potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1), which plays a role in the management of substance use disorders . It has shown high potency and efficacy for TAAR1 from different species, including mice, rats, monkeys, and humans, when expressed in HEK293 cells . This makes it a valuable candidate for developing pharmacotherapies targeting TAAR1 to treat substance use disorders.

Psychiatric Disorder Treatment

Due to its action on TAAR1, RO5166017 may have applications in treating various psychiatric disorders. TAAR1 is expressed in brain regions involved in dopaminergic, serotonergic, and glutamatergic transmission, which are critical pathways affected in many psychiatric conditions . The compound’s ability to modulate the monoaminergic system suggests its potential as a therapeutic agent in psychiatric care.

Neuropharmacology Research

In neuropharmacology, RO5166017 serves as a tool to investigate the functions of TAAR1 in the central nervous system. Its selectivity and potency make it an excellent candidate for studying the receptor’s role in neuronal firing frequency and neurotransmitter release, providing insights into the underlying mechanisms of neurological diseases .

Anti-Psychotic Drug Development

The compound has shown antipsychotic-like efficacy in vivo, which indicates its potential use in developing new anti-psychotic medications. It has been observed to reduce spontaneous hyperlocomotion in animal models, a symptom often associated with psychotic episodes .

Addiction-Related Research

RO5166017’s interaction with TAAR1 suggests that it could be a powerful drug against addiction-related effects of several drugs of abuse. This opens up avenues for research into addiction mechanisms and the development of treatments that can mitigate the effects of drug dependence .

Molecular Biology Studies

As a selective TAAR1 agonist, RO5166017 can be used in molecular biology to study the expression and function of TAAR1 in various tissues. Understanding the distribution and role of TAAR1 can provide valuable information about its involvement in physiological and pathological processes .

作用机制

Target of Action

RO5166017, also known as (4S)-4-[(N-ethylanilino)methyl]-4,5-dihydro-1,3-oxazol-2-amine, is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a receptor in the TAAR family that is potently activated by trace amines . It is expressed in brain regions involved in dopaminergic, serotonergic, and glutamatergic transmission .

Mode of Action

RO5166017 interacts with TAAR1, activating it . This activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity . It has been shown to inhibit the firing frequency of dopaminergic and serotonergic neurons in regions where TAAR1 is expressed .

Biochemical Pathways

The activation of TAAR1 by RO5166017 affects the monoaminergic system . This includes the dopaminergic, serotonergic, and glutamatergic pathways .

Result of Action

In animal studies, RO5166017 has been shown to prevent stress-induced hyperthermia and block dopamine-dependent hyperlocomotion . It also blocks the hyperactivity which would normally be induced by an NMDA antagonist .

Action Environment

It’s worth noting that since taar1 affects the dopamine transporter, the results of studies done in dopamine transporter knockout mice could be very different in humans .

属性

IUPAC Name |

(4S)-4-[(N-ethylanilino)methyl]-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-2-15(11-6-4-3-5-7-11)8-10-9-16-12(13)14-10/h3-7,10H,2,8-9H2,1H3,(H2,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPONHQQJLWPUPH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1COC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C[C@H]1COC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030323 | |

| Record name | N-Ethyl-N-{[(4S)-2-imino-1,3-oxazolidin-4-yl]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine | |

CAS RN |

1048346-74-2 | |

| Record name | RO-5166017 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048346742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-{[(4S)-2-imino-1,3-oxazolidin-4-yl]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-5166017 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK98JFQ52U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)